molecular formula C4H7ClO2 B1585872 3-Methoxypropanoyl chloride CAS No. 4244-59-1

3-Methoxypropanoyl chloride

Cat. No.: B1585872
CAS No.: 4244-59-1
M. Wt: 122.55 g/mol
InChI Key: JSMDUOFOPDSKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypropanoyl chloride is an organic compound with the molecular formula C4H7ClO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of the acyl chloride functional group, making it a valuable reagent in various chemical reactions.

Mechanism of Action

Mode of Action

3-Methoxypropanoyl chloride, like other acyl chlorides, is a potent acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity can lead to modifications of biological molecules, potentially altering their function .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its reactivity and the presence of suitable nucleophiles in the body .

Action Environment

Environmental factors such as pH and temperature could influence the reactivity and stability of this compound. For example, it is likely to be more stable and less reactive in an acidic environment compared to an alkaline one .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypropanoyl chloride can be synthesized through the reaction of 3-methoxypropanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to produce the corresponding acyl chloride and sulfur dioxide (SO2) as a byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of 3-methoxypropanoic acid to this compound. The reaction is carefully monitored to manage the release of sulfur dioxide and to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypropanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methoxypropanoic acid and hydrochloric acid (HCl).

    Reduction: It can be reduced to 3-methoxypropanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Reduction: Strong reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed:

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    3-Methoxypropanoic Acid: Formed by hydrolysis.

    3-Methoxypropanol: Formed by reduction.

Scientific Research Applications

3-Methoxypropanoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Acetyl Chloride
  • Propionyl Chloride
  • Benzoyl Chloride

Properties

IUPAC Name

3-methoxypropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-7-3-2-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMDUOFOPDSKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374889
Record name 3-methoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4244-59-1
Record name 3-methoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypropanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypropanoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Methoxypropanoyl chloride
Reactant of Route 3
Reactant of Route 3
3-Methoxypropanoyl chloride
Reactant of Route 4
Reactant of Route 4
3-Methoxypropanoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Methoxypropanoyl chloride
Reactant of Route 6
Reactant of Route 6
3-Methoxypropanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.